what is the chemical structure of 6-Epiharpagide
what is the chemical structure of 6-Epiharpagide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical nature of 6-Epiharpagide, a significant iridoid glycoside. This guide details its chemical structure, offers insights into its characterization, and provides context for its scientific relevance.
Chemical Structure and Stereochemistry
6-Epiharpagide is a stereoisomer of Harpagide, a well-studied iridoid glycoside. The designation "6-Epi" signifies that the molecule's configuration differs from Harpagide at the C6 carbon position. Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentanopyran skeleton, which in the case of 6-Epiharpagide, is attached to a glucose molecule.
The core structure consists of a fused ring system: a cyclopentane (B165970) ring and a dihydropyran ring. A methyl group and a hydroxyl group are attached to the cyclopentane ring, while the glucose moiety is linked to the dihydropyran ring via a glycosidic bond. The key stereochemical feature of 6-Epiharpagide is the orientation of the substituent at the C6 position, which is inverted relative to that of Harpagide.
Below is a comparison of the chemical structures of Harpagide and 6-Epiharpagide:
Figure 1: Chemical Structure of Harpagide
A 2D representation of the Harpagide molecule.
Figure 2: Chemical Structure of 6-Epiharpagide
The C6 epimer of Harpagide, 6-Epiharpagide.
Physicochemical Data
The following table summarizes key physicochemical properties of 6-Epiharpagide and its common derivative, 6-Epi-8-O-acetylharpagide.
| Property | Value (6-Epiharpagide) | Value (6-Epi-8-O-acetylharpagide) | Reference |
| Molecular Formula | C15H24O10 | C17H26O11 | [1] |
| Molecular Weight | 364.35 g/mol | 406.39 g/mol | [1] |
| IUPAC Name | (1S,4aS,5S,6S,7aR)-5-hydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde | [(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | [1] |
| CAS Number | 86362-16-5 | 97169-44-3 | [2] |
Experimental Protocols
The isolation and characterization of 6-Epiharpagide involve standard phytochemical techniques. A general workflow is outlined below.
Isolation of 6-Epiharpagide
A typical protocol for the isolation of 6-Epiharpagide from a plant source, such as members of the Lamiaceae family, is as follows:
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Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.
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Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The iridoid glycosides, including 6-Epiharpagide, will remain in the aqueous layer.
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Chromatographic Separation: The aqueous fraction is subjected to column chromatography. A common stationary phase is Diaion HP-20, followed by silica (B1680970) gel or Sephadex LH-20.
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Further Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.
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Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry.
General Workflow for Isolation and Characterization
Isolation and characterization of 6-Epiharpagide.
Biological Activity and Signaling Pathways
While research on 6-Epiharpagide is not as extensive as for its epimer, Harpagide, iridoid glycosides as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways.
A plausible mechanism of action for the anti-inflammatory effects of iridoid glycosides involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is central to the inflammatory response.
Postulated Anti-Inflammatory Signaling Pathway
Inhibition of the NF-κB pathway by 6-Epiharpagide.
This guide provides a foundational understanding of 6-Epiharpagide for researchers and professionals. Further investigation into its biological activities and potential therapeutic applications is a promising area for future research.
